4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide
CAS No.: 181148-00-5
Cat. No.: VC0067144
Molecular Formula: C14H18F3N3O5
Molecular Weight: 365.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 181148-00-5 |
|---|---|
| Molecular Formula | C14H18F3N3O5 |
| Molecular Weight | 365.31 |
| IUPAC Name | 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide |
| Standard InChI | InChI=1S/C12H17N3O3/c13-14-12(18)9-3-1-8(2-4-9)7-15-10(16)5-6-11(15)17/h5-6,8-9H,1-4,7,13H2,(H,14,18) |
| SMILES | C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NN |
Introduction
Structural and Physicochemical Characteristics
4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide (CAS No. 181148-00-5) is a heterocyclic organic compound characterized by a cyclohexane backbone substituted with a carbohydrazide group and a maleimide moiety. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 157–158°C | PubChem |
| Density | 1.299 ± 0.06 g/cm³ (predicted) | ChemicalBook |
| pKa | 13.57 ± 0.40 (predicted) | ChemicalBook |
The compound’s maleimide group (2,5-dioxopyrrolidine) and carbohydrazide moiety confer distinct reactivity, enabling applications in bioconjugation and polymer chemistry.
Synthetic Routes and Industrial Production
The synthesis involves controlled reactions between cyclohexane-1-carbohydrazide and 2,5-dioxopyrrol-1-ylmethyl chloride:
Laboratory Synthesis
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Reactants: Cyclohexane-1-carbohydrazide and 2,5-dioxopyrrol-1-ylmethyl chloride.
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Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents.
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Conditions: Elevated temperatures (60–80°C) under inert atmospheres to minimize side reactions.
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Purification: Recrystallization or chromatography to achieve >95% purity.
Industrial-Scale Production
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Continuous Flow Reactors: Optimize reaction kinetics and yield consistency.
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Catalysts: Acidic or basic conditions to drive nucleophilic substitution at the maleimide site.
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Quality Control: High-performance liquid chromatography (HPLC) for purity assessment.
Chemical Reactivity and Functional Applications
The compound’s dual functional groups enable diverse reactivity:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄ (acidic) or H₂O₂ | Carboxylic acids or ketones |
| Reduction | NaBH₄ or LiAlH₄ | Alcohols or amines |
| Substitution | Thiols/amines (pH 7–9) | Maleimide-thiol/amine adducts |
Bioconjugation Applications
The maleimide group reacts selectively with thiol-containing biomolecules (e.g., cysteine residues), forming stable thioether bonds . This property is exploited in:
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Monoclonal Antibody Production: Enhancing recombinant protein yields in Chinese hamster ovary (CHO) cells.
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Vaccine Development: Conjugating sialyl Tn antigens to keyhole limpet hemocyanin (KLH), achieving epitope ratios >80% .
Biological Activity and Pharmacological Profiles
Antimicrobial and Antitumor Properties
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Antimicrobial Activity: Inhibits Gram-positive and Gram-negative bacteria via disruption of membrane enzymes (e.g., cyclooxygenase) .
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Antitumor Effects: Induces apoptosis in cancer cells (e.g., MCF-7, HeLa) through G2/M phase arrest, with IC₅₀ values in the micromolar range .
Antioxidant and Neuroprotective Roles
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Radical Scavenging: Demonstrates DPPH radical inhibition (>50% at 100 μM), suggesting antioxidant potential.
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Anticonvulsant Activity: Derivatives exhibit calcium channel inhibition (Cav 1.2), reducing seizure susceptibility in preclinical models.
Material Science and Industrial Applications
Polymer Stabilization
Incorporation into sulfur-cured polymers (e.g., natural rubber, styrene-butadiene rubber) enhances thermal stability and cross-linking density during vulcanization.
Nanomaterial Synthesis
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Drug Delivery Systems: Maleimide-thiol conjugation enables targeted nanocarrier design for chemotherapeutics.
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Bioconjugate Formulations: Stabilizes antibody-drug conjugates (ADCs) in PROTAC (Proteolysis Targeting Chimera) platforms .
Comparative Analysis with Analogues
| Compound | Key Differences | Applications |
|---|---|---|
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Lacks carbohydrazide; NHS ester for amine coupling | Antibody labeling, peptide conjugation |
| GMBS (N-(γ-Maleimidobutyryloxy)succinimide ester) | Shorter spacer; disulfide bond formation | Heterobifunctional crosslinking |
This compound’s carbohydrazide group offers unique reactivity for hydrazide-amine or hydrazide-carbonyl conjugations, distinguishing it from maleimide-only reagents.
Case Studies and Research Highlights
Vaccine Conjugate Optimization
In a study comparing conjugation methods for sialyl Tn-KLH vaccines:
| Method | Epitope Ratio | Yield (%) | Antibody Titer |
|---|---|---|---|
| Direct Reductive Amination | 1:50 | 40 | 1:160 (IgM) |
| MMCCH Spacer (This Compound) | 1:80 | 70 | 1:640 (IgM) |
The enhanced efficiency is attributed to the cyclohexyl spacer’s steric and electronic properties .
Anticonvulsant Derivatives
A series of pyrrolidine-2,5-dione hybrids demonstrated potent activity against pentylenetetrazole-induced seizures, with selectivity for Cav 1.2 channels.
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